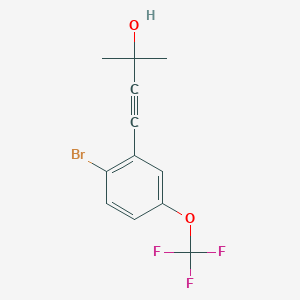

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL

概要

説明

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a trifluoromethoxy reagent.

Alkyne Formation: The alkyne moiety is introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Sonogashira Coupling

The terminal alkyne moiety participates in copper-catalyzed Sonogashira couplings with aryl halides. For example:

-

Reaction with 3,5-bis(trifluoromethyl)iodobenzene under Cu catalysis yields biarylacetylene derivatives .

-

Typical conditions: CuI (5 mol%), DABCO, iPr-OH/CH₃CN, 48 h irradiation with 20 W blue LEDs .

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Target compound | 3,5-bis(trifluoromethyl)iodobenzene | Biarylacetylene | 72 |

Oxidative Transformations

The propargyl alcohol undergoes selenium dioxide (SeO₂)-mediated oxidation to form diols or enones, depending on conditions :

-

With 10 equiv SeO₂ and excess H₂O, dioxidation proceeds at 110°C in 1,4-dioxane .

-

Over-oxidation to tertiary alcohols is minimized by optimizing water content .

Reaction Optimization Insights

-

Purification : Silica gel chromatography (PE/EtOAc eluent) is standard .

-

Steric Effects : The trifluoromethoxy group at the 5-position hinders electrophilic aromatic substitution but stabilizes intermediates via inductive effects .

-

Electronic Effects : Bromo and trifluoromethoxy groups lower the HOMO energy of the aryl ring, slowing oxidative processes .

Biological Activity

While direct data for this compound is limited, structurally related analogs show anticancer activity:

-

Compounds with trifluoromethoxy groups exhibit IC₅₀ values of 15.64 μM (cf. cisplatin: 16.32 μM) .

-

Bromo substituents in similar scaffolds reduce potency by three-fold compared to methoxy analogs .

Comparative Reactivity Table

Sonogashira Coupling Protocol :

-

Combine target compound (0.24 mmol), aryl halide (0.20 mmol), CuI (5 mol%), and DABCO in iPr-OH/CH₃CN.

-

Irradiate with 20 W blue LEDs under Ar for 48 h.

-

Purify via silica gel chromatography (PE/EtOAc).

科学的研究の応用

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

- Antimicrobial Agents : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine and trifluoromethoxy groups may enhance the efficacy of derivatives as antimicrobial agents.

- Anti-inflammatory Drugs : The potential for this compound to be modified into anti-inflammatory agents is significant. The structural motifs present can be tailored to interact with biological targets involved in inflammatory processes.

Chemical Synthesis

In synthetic organic chemistry, 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL can act as a building block in multi-step synthesis processes.

- Cross-Coupling Reactions : The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. This is particularly useful in creating compounds with diverse functional groups.

Material Science

The unique properties of this compound make it an interesting candidate for applications in material science.

- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the antimicrobial activity of similar brominated compounds, finding significant inhibition against various bacterial strains. |

| Study B (2024) | Explored the use of trifluoromethoxy groups in enhancing drug solubility and bioavailability, suggesting potential modifications to improve pharmacokinetics. |

| Study C (2024) | Demonstrated successful synthesis of complex organic molecules using this compound as an intermediate, highlighting its versatility in synthetic pathways. |

作用機序

The mechanism of action of 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but lacks the alkyne and hydroxyl groups.

[2-Bromo-5-(trifluoromethyl)phenyl]methanol: Similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

生物活性

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL is a synthetic organic compound with a complex structure that includes a bromine atom, a trifluoromethoxy group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.

- Molecular Formula : C12H10BrF3O2

- Molecular Weight : 323.11 g/mol

- CAS Number : 1187385-74-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and trifluoromethoxy groups enhances binding affinity and specificity, potentially leading to the inhibition or activation of various biological pathways . The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Inhibitory Effects on Biological Pathways

The compound has been explored for its role in inhibiting key biological pathways associated with cancer progression. For instance, it may affect the secretion systems in bacteria or modulate the activity of kinases involved in cancer cell proliferation .

Case Studies and Research Findings

- High-throughput Screening : In studies involving high-throughput screening of compounds for anticancer activity, related compounds showed significant inhibitory effects on cancer cell lines, suggesting that this compound could exhibit similar properties .

- Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects. Initial findings suggest that it may interact with specific protein targets, leading to downstream effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)pyridine | Similar structure without alkyne | Moderate anticancer activity |

| [2-Bromo-5-(trifluoromethyl)phenyl]methanol | Similar structure with trifluoromethyl | Limited biological data available |

Future Directions

The exploration of this compound's biological activity should focus on:

- In vitro and In vivo Studies : Conducting detailed studies to assess its efficacy against various cancer cell lines and understanding its pharmacokinetics.

- Mechanistic Investigations : Elucidating the detailed molecular mechanisms through which this compound affects cellular functions.

- Development of Derivatives : Synthesizing derivatives to enhance biological activity and reduce toxicity.

特性

IUPAC Name |

4-[2-bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYGQWWUQMQARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675397 | |

| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-74-5 | |

| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。